molecular formula C15H13NO4 B7962987 Methyl 3-(4-methylphenyl)-5-nitrobenzoate

Methyl 3-(4-methylphenyl)-5-nitrobenzoate

Cat. No.: B7962987
M. Wt: 271.27 g/mol
InChI Key: YWUWJWNTRLJCSZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-5-nitrobenzoate: is an organic compound belonging to the class of nitrobenzoates It features a benzoate ester functional group, a nitro group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The synthesis of methyl 3-(4-methylphenyl)-5-nitrobenzoate typically begins with the esterification of 3-(4-methylphenyl)-5-nitrobenzoic acid. This reaction involves the acid reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Nitration Reaction: : Another route involves the nitration of methyl 3-(4-methylphenyl)benzoate. This process uses a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Methyl 3-(4-methylphenyl)-5-nitrobenzoate can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.

  • Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For instance, the nitro group can be replaced by other substituents through reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid catalyst.

Major Products

    Reduction: Methyl 3-(4-methylphenyl)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-(4-methylphenyl)-5-nitrobenzoate serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic chemistry.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, methyl 3-(4-methylphenyl)-5-aminobenzoate, can be used to synthesize pharmaceuticals with anti-inflammatory or antimicrobial properties.

Industry

In materials science, this compound can be used in the development of polymers and resins. Its aromatic structure contributes to the rigidity and thermal stability of the resulting materials.

Mechanism of Action

The biological activity of methyl 3-(4-methylphenyl)-5-nitrobenzoate and its derivatives is often related to their ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact mechanism involves the formation of reactive oxygen species (ROS) and subsequent damage to cellular structures.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methylphenyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-(4-chlorophenyl)-5-nitrobenzoate: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.

Uniqueness

Methyl 3-(4-methylphenyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a methyl-substituted phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-3-5-11(6-4-10)12-7-13(15(17)20-2)9-14(8-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUWJWNTRLJCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4′-Methyl-5-nitro-biphenyl-3-carboxylic acid (10.00 g, 0.039 mol) in methanol was added SOCl2 (5.09 g, 0.043 mol) at 0° C. The reaction mixture was allowed to warm to room temperature and was then heated to reflux for 2 hours. The solvent was removed in vacuo to afford 4′-Methyl-5-nitro-biphenyl-3-carboxylic acid methyl ester (9.72 g, 92%) as light yellow solid. MS (M+H)=273.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-iodo-5-nitrobenzoate (7.76 g, 24 mmol) and p-tolylboronic acid (3.94 g, 28 mmol) in toluene (576 mL) was added cesium carbonate (9.4 g, 28 mmol) in water (7.8 mL). The mixture was purged with nitrogen, and then tetrakis(triphenylphosphine)palladium(0) (860 mg, 0.74 mmol) was added at room temperature. The reaction mixture was heated to reflux for 3 days. After cooling, the mixture was filtered through Celite and the filtrate was concentrated. The residue was purified by flash chromatography to afford a white solid.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
576 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
catalyst
Reaction Step Two

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